molecular formula C23H31N3O3S B3245735 GGTI-286 CAS No. 171744-11-9

GGTI-286

Cat. No.: B3245735
CAS No.: 171744-11-9
M. Wt: 429.6 g/mol
InChI Key: IENQPUVVSDIXCT-UTKZUKDTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

GGTI-286 is synthesized through a series of chemical reactions involving the coupling of specific amino acids and benzoyl derivatives. The synthetic route typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

GGTI-286 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amino and mercapto groups. These reactions are typically carried out under mild conditions to preserve the integrity of the compound.

Common Reagents and Conditions

Major Products

The major product formed from the reactions involving this compound is the final compound itself, which is a potent inhibitor of GGTase I. Other minor products may include various intermediates and by-products formed during the synthesis process.

Scientific Research Applications

GGTI-286 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

GGTI-286 exerts its effects by inhibiting the enzyme geranylgeranyltransferase I (GGTase I). This enzyme is responsible for the post-translational modification of proteins through the addition of geranylgeranyl groups. By inhibiting GGTase I, this compound prevents the geranylgeranylation of proteins such as Rap1A and K-Ras4B, thereby disrupting their function and localization within the cell. This inhibition leads to antiproliferative effects in cancer cells and other therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GGTI-286

This compound is unique due to its high potency and selectivity for GGTase I. It is approximately 25-fold more potent than FTI-277 in inhibiting the processing of the geranylgeranylated protein Rap1A. This makes it a valuable tool in research and potential therapeutic applications, particularly in targeting oncogenic K-Ras4B and other geranylgeranylated proteins .

Properties

IUPAC Name

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-15(2)11-21(23(28)29-3)26-22(27)19-10-9-18(25-13-17(24)14-30)12-20(19)16-7-5-4-6-8-16/h4-10,12,15,17,21,25,30H,11,13-14,24H2,1-3H3,(H,26,27)/t17-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENQPUVVSDIXCT-UTKZUKDTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171744-11-9
Record name 171744-11-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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